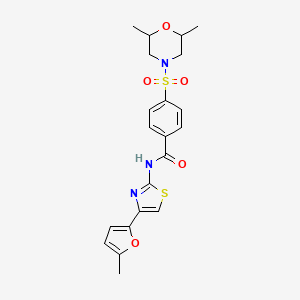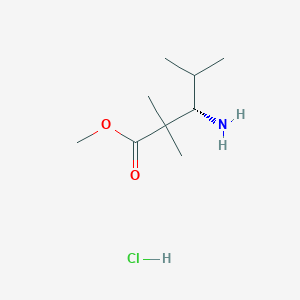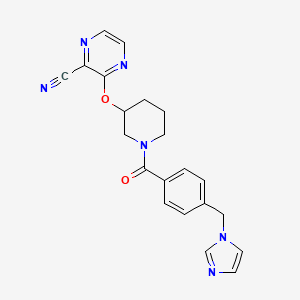
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TTA-A2 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activities
Compounds with similar structural elements, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been evaluated for their antimicrobial activities against pathogenic bacteria and Candida species. These derivatives showed more effectiveness against fungi than bacteria, indicating the potential of related structures for developing antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).
Enzyme Inhibition
The synthesis and biological evaluation of certain 1,2,4-triazole analogues, including structures akin to the specified compound, have been conducted. These studies focus on enzyme inhibitory activities, suggesting a potential area of research application for compounds with similar structures in targeting specific enzymes related to disease states (N. Virk et al., 2018).
Synthesis Methodologies
Research into the synthesis of complex organic compounds often involves intermediates or target molecules with structures similar to the specified compound. For instance, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, indicating the role of piperidine derivatives in facilitating chemical transformations under specific conditions (M. Mokhtary & Mogharab Torabi, 2017).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-16-3-2-4-18(13-16)14-20(23)21-15-17-5-9-22(10-6-17)19-7-11-24-12-8-19/h2-4,13,17,19H,5-12,14-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPWVXJASCIGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![2-chloro-N-{3-[(methylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2383475.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)

![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)





